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Technical Support Center: Managing In Vivo Side Effects of ONX-0914 TFA

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Compound of Interest		
Compound Name:	ONX-0914 TFA	
Cat. No.:	B10824678	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in vivo side effects of **ONX-0914 TFA**.

Frequently Asked Questions (FAQs)

Q1: What is ONX-0914 and what is its primary mechanism of action?

ONX-0914 (also known as PR-957) is a selective and irreversible inhibitor of the immunoproteasome. [1] The immunoproteasome is a specialized form of the proteasome found in immune cells and tissues under inflammatory conditions. ONX-0914 specifically targets the chymotrypsin-like activity of the LMP7 (low-molecular mass polypeptide-7 or β 5i) subunit of the immunoproteasome. [1][2] By inhibiting LMP7, ONX-0914 can modulate immune responses, blocking the production of pro-inflammatory cytokines and interfering with T-cell differentiation. [1][3]

Q2: What are the potential in vivo side effects of **ONX-0914 TFA**?

While ONX-0914 is designed for targeted inhibition of the immunoproteasome to improve the toxicity profile over broader proteasome inhibitors, potential side effects can still occur.[2] Preclinical studies have shown that long-term treatment with ONX-0914 is generally well-tolerated in some mouse and rat models with no obvious adverse effects.[3][4] However, researchers should be aware of potential issues such as:



- Increased susceptibility to certain infections: One study noted that ONX-0914 treatment caused enhanced susceptibility to experimental intravenous infection with Candida albicans. [3][5]
- Potential for off-target effects at higher doses: Although selective for the immunoproteasome, at higher concentrations, ONX-0914 may inhibit constitutive proteasome subunits, which could lead to broader toxicity.[5]
- Injection site reactions: The related compound KZR-616, a derivative of ONX-0914, has been associated with mild to moderate injection site reactions, such as erythema and induration, in clinical trials.[6]

It is important to note that in some animal models, such as studies in mdx mice, ONX-0914 administration did not result in negative impacts on body weight, physical performance, or muscle characteristics compared to vehicle-treated animals.[4]

Q3: How does the side effect profile of ONX-0914 compare to broader proteasome inhibitors like bortezomib?

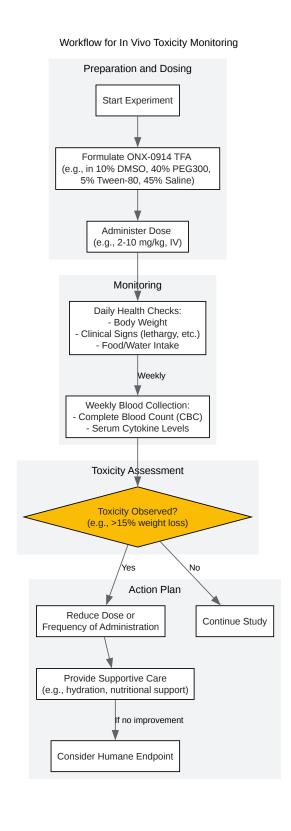
ONX-0914 is expected to have a better safety profile than non-selective proteasome inhibitors like bortezomib.[5] Non-selective inhibitors target both the constitutive and immunoproteasome, which can lead to a narrower therapeutic window and side effects like peripheral neuropathy.[5] By selectively targeting the immunoproteasome, which is primarily expressed in immune cells, ONX-0914 aims to limit on-target toxicity in other tissues.[2][7]

Troubleshooting Guides Issue 1: Unexpected Signs of Toxicity or Morbidity

If you observe unexpected signs of toxicity, such as significant weight loss, lethargy, or ruffled fur in your animal models, consider the following troubleshooting steps.

Experimental Workflow for Monitoring and Mitigating Toxicity





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Caption: Workflow for monitoring and managing potential in vivo toxicity.



Troubleshooting Steps:

- Verify Drug Formulation and Dosage: Ensure that ONX-0914 TFA was correctly formulated and that the dose administered was accurate. Improper formulation can lead to precipitation or poor bioavailability, while calculation errors can result in overdose.
- Review the Dosing Schedule: In some studies, ONX-0914 has been administered on alternating days (e.g., on days 4, 6, and 8) rather than daily.[1] Continuous daily administration may lead to cumulative toxicity.
- Assess Animal Health: Perform daily health checks, including body weight, food and water intake, and clinical signs of distress. A weight loss of more than 15-20% is often a humane endpoint.
- Reduce the Dose: If signs of toxicity are observed, consider reducing the dose or the frequency of administration in subsequent cohorts.
- Implement Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration or nutritional supplements if anorexia is observed.

Issue 2: Increased Susceptibility to Infections

Given that ONX-0914 modulates the immune system, a potential side effect is increased susceptibility to opportunistic infections.

Troubleshooting Steps:

- Maintain a Sterile Environment: Ensure that animal housing and experimental procedures
 are conducted under sterile or specific-pathogen-free (SPF) conditions to minimize exposure
 to opportunistic pathogens.
- Monitor for Signs of Infection: Be vigilant for signs of infection, which may include lethargy, weight loss, or localized inflammation.
- Prophylactic Antibiotics/Antifungals: If your experimental model is prone to certain infections,
 or if you observe an increased incidence of infections, consider prophylactic treatment with



appropriate antibiotics or antifungals. This approach has been shown to be effective in managing Candida albicans infections in ONX-0914-treated mice.[3]

• Evaluate Immune Cell Populations: Use flow cytometry to analyze immune cell populations (T-cells, B-cells, neutrophils, etc.) in blood and tissues to understand the impact of ONX-0914 on the immune system in your model.

Quantitative Data on ONX-0914 Administration

The following table summarizes dosages and administration routes from various preclinical studies. Note that side effect reporting varies between studies.



Study Focus	Animal Model	Dosage	Administratio n Route	Reported Side Effects/Obse rvations	Citation
Arthritis	Mouse	2-10 mg/kg	Intravenous (IV)	Ameliorated visible signs of disease at the highest dose.	[1]
Duchenne Muscular Dystrophy	mdx Mouse	10 mg/kg	Subcutaneou s (SC)	No negative impact on body weight, physical performance, or muscle characteristic s.	[4]
Acute Lymphoblasti c Leukemia	NSG Mouse	15 mg/kg	Subcutaneou s (SC)	Comparable to bortezomib in delaying tumor growth initially.	[8]
Fungal Infection	Mouse	Not specified	Not specified	Enhanced susceptibility to Candida albicans infection.	[3][5]

Experimental Protocols

Protocol 1: Formulation of **ONX-0914 TFA** for In Vivo Administration

This protocol is based on a commonly used vehicle for in vivo studies.

Materials:



- ONX-0914 TFA powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

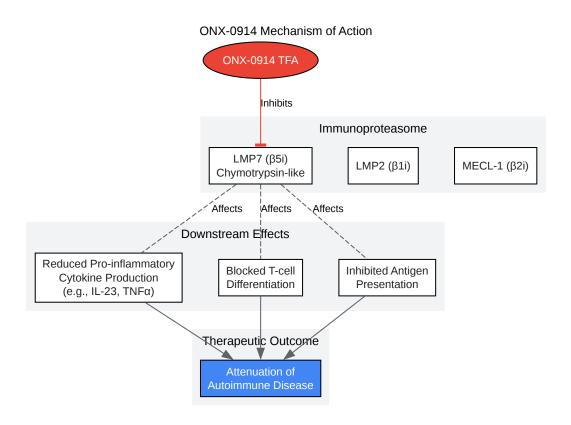
- Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the solvents one by one to ensure proper mixing.
- Dissolve the **ONX-0914 TFA** powder in the final vehicle to achieve the desired concentration.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of use.

This protocol is adapted from information provided by MedChemExpress for **ONX-0914 TFA**.[1]

Signaling Pathways and Mechanism of Action

Mechanism of ONX-0914 Action





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Caption: ONX-0914 selectively inhibits the LMP7 subunit of the immunoproteasome.

This guide is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

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